molecular formula C25H21ClN2O3S B381620 5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 353793-17-6

5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B381620
CAS No.: 353793-17-6
M. Wt: 465g/mol
InChI Key: XAFDVTZFXFYEQN-UHFFFAOYSA-N
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Description

The compound 5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic molecule characterized by a fused pyrrolo-oxazole-dione core. Its structure features three distinct aromatic substituents: a benzyl group at position 5, a 4-chlorophenyl group at position 2, and a 4-(methylsulfanyl)phenyl group at position 3.

Properties

IUPAC Name

5-benzyl-2-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S/c1-32-20-13-7-17(8-14-20)22-21-23(31-28(22)19-11-9-18(26)10-12-19)25(30)27(24(21)29)15-16-5-3-2-4-6-16/h2-14,21-23H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFDVTZFXFYEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-2-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanism of action, and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN2O3SC_{25}H_{21}ClN_2O_3S, indicating the presence of several functional groups that contribute to its biological activity. The structure includes a pyrrolo[3,4-d][1,2]oxazole core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature for synthesizing similar compounds with varying degrees of success in yield and purity.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]quinoxaline and similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 8 to 31 μM against human leukemia cell lines such as HL60 and K562 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (μM)
Pyrroloquinoxaline DerivativeK56215
Pyrroloquinoxaline DerivativeU93720
5-benzyl-2-(4-chlorophenyl)-...HL60TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For example, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease activities. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition (%) at 100 µM
AChE65%
Urease70%

Case Studies

  • Antileukemic Activity : A study evaluated the effects of similar pyrrolo derivatives on human leukemia cells. The results indicated significant antiproliferative effects with specific IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against various bacterial strains, revealing promising results that warrant further exploration in vivo .

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 4-(methylsulfanyl)phenyl group in the target compound introduces a sulfur atom, which is less electronegative than nitrogen but can participate in hydrophobic interactions and moderate π-stacking. The 2,4-dichlorophenyl group in provides electron-withdrawing effects, increasing lipophilicity and possibly influencing binding affinity in biological systems.

Steric Considerations :

  • The benzyl group at position 5 in the target compound and adds steric bulk compared to the smaller phenyl group in and , which may affect conformational flexibility and intermolecular interactions.

Molecular Weight Trends :

  • The target compound’s estimated molecular weight (~540–550 g/mol) exceeds that of analogs , and (447–453 g/mol), primarily due to the larger 4-(methylsulfanyl)phenyl and benzyl substituents. Higher molecular weight could impact pharmacokinetic properties, such as membrane permeability.

Preparation Methods

Core Oxazole-Pyrrolidine Ring Formation

The fused pyrrolo[3,4-d] oxazole core is constructed via cyclocondensation reactions. A widely adopted method involves the use of polyphosphoric acid (PPA) as a cyclizing agent. For example, heating a mixture of hippuric acid derivatives and benzaldehyde analogs in PPA at 90°C for 4 hours yields oxazole-5(4H)-one intermediates . Subsequent reduction and ring expansion introduce the pyrrolidine moiety.

Key Reaction Conditions:

ReactantsCatalyst/TemperatureYieldSource
Hippuric acid + Benzaldehyde derivativePPA, 90°C70–75%
Azirine derivativesRh(II) catalysts82%

Transition metal catalysis, particularly rhodium(II) acetate, enhances regioselectivity during azirine-alkyne cycloadditions, forming the bicyclic structure with higher efficiency.

Introduction of the 4-(Methylsulfanyl)Phenyl Group

The 4-(methylsulfanyl)phenyl substituent is introduced via Ullmann coupling or nucleophilic aromatic substitution . A patent methodology employs copper(I) iodide and 1,10-phenanthroline to facilitate coupling between bromo-oxazole intermediates and methylsulfanylbenzene derivatives .

Optimized Parameters:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C

  • Time: 12–16 hours

  • Yield: 68%

Alternative approaches use sodium methanethiolate under microwave irradiation, reducing reaction time to 30 minutes with comparable yields .

Functionalization with 4-Chlorophenyl and Benzyl Groups

The 4-chlorophenyl group is typically installed early in the synthesis via Friedel-Crafts acylation or Suzuki-Miyaura coupling . For instance, palladium-catalyzed cross-coupling between boronic acid derivatives and chlorobenzene precursors achieves high regioselectivity.

The benzyl group is introduced through alkylation of secondary amines using benzyl bromide in the presence of potassium carbonate . This step often follows pyrrolidine ring formation to avoid steric hindrance .

Reaction Scheme:

  • Pyrrolidine intermediate + Benzyl bromideN-benzylpyrrolidine

    • Conditions: K₂CO₃, DMF, 60°C, 6 hours

    • Yield: 85%

Final Cyclization and Oxidation

The dione functionality is introduced through oxidative cyclization . Treatment of the intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the oxazole-4,6-dione structure. Excess oxidant ensures complete conversion, with yields reaching 78% .

Critical Parameters:

  • Oxidant: mCPBA (2.2 equiv)

  • Temperature: 0°C → room temperature

  • Time: 24 hours

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Structural confirmation is achieved via:

  • ¹H/¹³C NMR: Distinct signals for benzyl (δ 4.3 ppm), chlorophenyl (δ 7.4 ppm), and methylsulfanyl (δ 2.5 ppm) groups.

  • Mass Spectrometry: Molecular ion peak at m/z 465.0 (C₂₅H₂₁ClN₂O₃S).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldSource
PPA-mediated cyclizationLow cost, simple setupLong reaction time75%
Rh(II)-catalyzed cycloadditionHigh regioselectivity, fastExpensive catalysts82%
Ullmann couplingTolerates electron-deficient aryl groupsRequires toxic solvents68%

Scalability and Industrial Feasibility

Large-scale synthesis (≥100 g) prioritizes flow chemistry to enhance heat transfer and reduce byproducts. A continuous-flow reactor using scavenger resins for acid removal improves throughput, achieving 90% purity at 1 kg/batch .

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